Cas no 90411-13-5 ([3,3'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-rel-(+)-)

[3,3'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-rel-(+)- structure
90411-13-5 structure
Product Name:[3,3'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-rel-(+)-
Numéro CAS:90411-13-5
Le MF:C30H22O10
Mégawatts:542.489689350128
CID:804268
PubChem ID:390362
Update Time:2024-10-26

[3,3'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-rel-(+)- Propriétés chimiques et physiques

Nom et identifiant

    • [3,3'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-rel-(+)-
    • Neochamaejasmine A
    • (+)-chamaejasmin
    • [3,3'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-r
    • CHAMAEJASMIN B
    • (2R,2'R,3R,3'R)-rel-(+)-2,2',3,3'-Tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-[3,3'-bi-4H-1-benzopyran]-4,4'-dione
    • (+)-Neochamaejasmin A
    • [3,3′-Bi-4H-1-benzopyran]-4,4′-dione, 2,2′,3,3′-tetrahydro-5,5′,7,7′-tetrahydroxy-2,2′-bis(4-hydroxyphenyl)-, [2α,3α(2′R*,3′R*)]-(+)- (ZCI)
    • rel-(+)-(2R,2′R,3R,3′R)-2,2′,3,3′-Tetrahydro-5,5′,7,7′-tetrahydroxy-2,2′-bis(4-hydroxyphenyl)[3,3′-bi-4H-1-benzopyran]-4,4′-dione (ACI)
    • Neochamaejasmenin A
    • Neochamaejasmin A
    • 90411-13-5
    • SCHEMBL6354453
    • FS-7548
    • AKOS040760064
    • CHEMBL452374
    • FS-7545
    • (2S,3S)-3-[(2S,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
    • Rel-(+)-(2S,2'S,3S,3'S)-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-[3,3'-bichromane]-4,4'-dione
    • CS-0103621
    • RNQBLQALVMHBKH-OIWKEWRZSA-
    • InChI=1/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29-,30-/m1/s1
    • HY-126412
    • Chamaejasmin
    • NS00097396
    • 3-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-chroman-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
    • NCGC00180625-03!3-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
    • CHEMBL467196
    • NSC-687701
    • [3,3'-Bi-2H-1-benzopyran]-4,4'(3H,3'H)-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-
    • NCGC00180625-01
    • BRD-A66224881-001-01-6
    • NSC687701
    • AKOS040739875
    • 3-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
    • MEGxp0_001158
    • NSC687700
    • ACon1_001326
    • DB-050092
    • Piscine à noyau: 1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29-,30-/m1/s1
    • La clé Inchi: RNQBLQALVMHBKH-OIWKEWRZSA-N
    • Sourire: O=C1C2C(=CC(=CC=2O[C@H](C2C=CC(O)=CC=2)[C@@H]1[C@@H]1C(=O)C2C(=CC(=CC=2O[C@@H]1C1C=CC(O)=CC=1)O)O)O)O

Propriétés calculées

  • Qualité précise: 542.12100
  • Masse isotopique unique: 542.12129689g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 6
  • Nombre de récepteurs de liaison hydrogène: 10
  • Comptage des atomes lourds: 40
  • Nombre de liaisons rotatives: 3
  • Complexité: 854
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 4
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 4.6
  • Surface topologique des pôles: 174Ų

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 1.594±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilité: Insuluble (1.0E-4 g/L) (25 ºC),
  • Le PSA: 173.98000
  • Le LogP: 4.48560

[3,3'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-rel-(+)- PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
ChemFaces
CFN92151-5mg
Neochamaejasmine A
90411-13-5 >=98%
5mg
$418 2021-07-22
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N98230-5mg
(+)-chamaejasmin
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¥4188.0 2022-04-27
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP2586-5mg
[3,3'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-rel-(+)-
90411-13-5 HPLC≥98%
5mg
¥5800元 2023-09-15
TargetMol Chemicals
TMA0918-5 mg
Neochamaejasmine A
90411-13-5 98%
5mg
¥ 7,000 2023-07-10
TargetMol Chemicals
TMA0918-50 mg
Neochamaejasmine A
90411-13-5 98%
50mg
¥ 13,800 2023-07-10
TargetMol Chemicals
TMA0918-100 mg
Neochamaejasmine A
90411-13-5 98%
100MG
¥ 17,500 2023-07-10
ChemFaces
CFN92151-5mg
Neochamaejasmine A
90411-13-5 >=98%
5mg
$418 2023-09-19
TargetMol Chemicals
TMA0918-5mg
Neochamaejasmine A
90411-13-5 98%
5mg
¥ 7000 2023-09-15
TargetMol Chemicals
TMA0918-50mg
Neochamaejasmine A
90411-13-5
50mg
¥ 13800 2024-07-19
TargetMol Chemicals
TMA0918-100mg
Neochamaejasmine A
90411-13-5
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¥ 17500 2024-07-19

[3,3'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-rel-(+)- Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:90411-13-5)[3,3'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-rel-(+)-
Numéro de commande:A1241379
État des stocks:in Stock
Quantité:5mg
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 18:41
Prix ($):738
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:90411-13-5)[3,3'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-rel-(+)-
A1241379
Pureté:99%
Quantité:5mg
Prix ($):738
Courriel